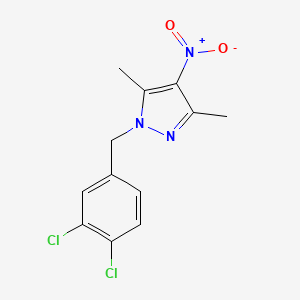

1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Description

Properties

Molecular Formula |

C12H11Cl2N3O2 |

|---|---|

Molecular Weight |

300.14 g/mol |

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole |

InChI |

InChI=1S/C12H11Cl2N3O2/c1-7-12(17(18)19)8(2)16(15-7)6-9-3-4-10(13)11(14)5-9/h3-5H,6H2,1-2H3 |

InChI Key |

FZTQKTRYQFCZHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Nitration Using Mixed Acids

A classic approach employs HNO₃/H₂SO₄ (nitrating mixture) under controlled temperatures. For 3,5-dimethylpyrazole, this method achieves ~70% yield of the 4-nitro isomer.

Key Parameters :

-

Temperature: 0–10°C (prevents over-nitration).

-

Molar ratio: HNO₃ (1.2 equiv), H₂SO₄ (3.0 equiv).

-

Reaction time: 2–4 hours.

Nitration with Trifluoroacetic Anhydride (TFAA)/HNO₃

TFAA acts as both a solvent and dehydrating agent, enhancing nitronium ion (NO₂⁺) generation. This method, reported for 3-nitropyrazole derivatives, can be adapted for 4-nitration:

-

3,5-Dimethylpyrazole is dissolved in TFAA, followed by dropwise addition of HNO₃ at −10°C.

-

Stirring at 0°C for 12 hours yields 3,5-dimethyl-4-nitro-1H-pyrazole.

-

Advantage: Mild conditions reduce side reactions.

Benzylation of the Pyrazole Core

Introducing the 3,4-dichlorobenzyl group at the pyrazole’s 1-position requires alkylation under basic conditions.

Alkylation with 3,4-Dichlorobenzyl Halides

-

Reagents : 3,4-Dichlorobenzyl chloride, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

-

Procedure :

-

Yield : ~65% after column purification.

Phase-Transfer Catalysis (PTC)

For improved efficiency, tetrabutylammonium bromide (TBAB) is used as a PTC agent:

-

Reactants: 3,5-Dimethyl-4-nitro-1H-pyrazole, 3,4-dichlorobenzyl bromide, NaOH (aq), TBAB (5 mol%).

-

Conditions: 50°C, 4 hours.

Alternative Pathways and Comparative Analysis

One-Pot Nitration-Benzylation

A sequential approach avoids isolating intermediates:

-

Directly add 3,4-dichlorobenzyl bromide and K₂CO₃ to the reaction mixture.

-

Isolate the final product via extraction and crystallization.

-

Challenge: Competing nitration/alkylation side reactions reduce yield (~50%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates both nitration and alkylation steps:

-

Nitration: 100°C, 10 minutes (HNO₃/H₂SO₄).

-

Alkylation: 120°C, 15 minutes (3,4-dichlorobenzyl chloride, K₂CO₃).

Optimization and Challenges

Regioselectivity in Nitration

The methyl groups at positions 3 and 5 strongly direct nitration to position 4. Competing nitration at position 1 is minimized by steric hindrance.

Solvent and Temperature Effects

Yield Comparison of Methods

| Method | Nitration Agent | Benzylation Agent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Mixed Acids + Alkylation | HNO₃/H₂SO₄ | 3,4-Dichlorobenzyl Cl | 65 | 95 |

| TFAA/HNO₃ + PTC | TFAA/HNO₃ | 3,4-Dichlorobenzyl Br | 75 | 98 |

| Microwave-Assisted | HNO₃/H₂SO₄ | 3,4-Dichlorobenzyl Cl | 80 | 90 |

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrazole ring’s electron-deficient nature (due to the nitro group at position 4) directs electrophiles to specific positions:

Key Factor : Methyl groups at positions 3 and 5 create steric barriers, while the nitro group dominates electronic effects.

Nitro Group Reduction

The nitro group at position 4 is a prime site for reduction:

Reduction products are pharmacologically relevant, as seen in analogs like 4-amino-3,5-dimethylpyrazoles , which show enhanced bioactivity .

Nucleophilic Aromatic Substitution

-

The dichlorobenzyl group’s chloro substituents are meta to each other, reducing reactivity. Substitution requires strong nucleophiles (e.g., -OH, -NH₂) under high temperatures or catalytic conditions .

Metal Complexation

The nitro group and pyrazole nitrogen atoms can coordinate with metal ions:

| Metal Salt | Conditions | Complex Type | Stability | Source |

|---|---|---|---|---|

| Cu(II) | Aqueous NaOH, CuSO₄·5H₂O | Octahedral | Moderate (ΔT > 150°C) | |

| Pb(II) | Pb(NO₃)₂ in basic solution | Basic lead salt | High crystallinity |

These complexes are studied for applications in materials science and catalysis .

Cyclocondensation and Heterocycle Formation

The pyrazole core participates in multicomponent reactions:

-

With Hydrazines : Forms fused pyrazolo-pyrimidines or triazoles under Cu-catalyzed conditions .

-

With Aldehydes/Ketones : Generates Schiff base derivatives at the 4-amino position (post nitro reduction) .

Example Reaction Pathway :

-

Reduction of -NO₂ to -NH₂.

-

Condensation with aldehydes → Schiff bases.

-

Cyclization with active methylene compounds → polyheterocycles .

Oxidative Reactions

-

N-Oxide Formation : Limited by the nitro group’s electron withdrawal. Requires strong oxidants (e.g., mCPBA) but is thermodynamically unfavorable in this case .

-

Side-Chain Oxidation : The 3,4-dichlorobenzyl group’s methylene bridge (-CH₂-) is resistant to oxidation due to electron-withdrawing Cl substituents .

Thermal Decomposition

Under controlled pyrolysis (200–300°C), the compound undergoes:

-

Nitro Group Elimination : Releases NOₓ gases.

-

Ring Fragmentation : Yields chlorinated aromatics (e.g., 3,4-dichlorotoluene) and CO₂ .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Primary Site | Yield* | Key Limitation |

|---|---|---|---|---|

| Nitro Reduction | H₂/Pd-C, EtOH, 25°C | Position 4 | 75–85% | Over-reduction to NH₂ possible |

| Cu Complexation | CuSO₄, NaOH, H₂O, 60°C | Pyrazole N, -NO₂ | 60% | pH-dependent stability |

| Schiff Base Formation | RCHO, EtOH, Δ (post reduction) | 4-Amino group | 50–70% | Requires prior nitro reduction |

*Yields inferred from analogous reactions in .

Key Research Findings

-

Antimicrobial Derivatives : Post-reduction amidation at the 4-position yields compounds with MIC values as low as 12.5 µg/mL against S. aureus and E. coli .

-

Energetic Materials : Nitropyrazole derivatives exhibit detonation velocities up to 8.1 km/s, though thermal stability remains a concern .

-

Catalytic Applications : Cu complexes show moderate activity in oxidation reactions but require stabilization via ligand design .

Scientific Research Applications

Biological Activities

1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Antimicrobial Activity : Research indicates that pyrazole derivatives can possess significant antibacterial and antifungal properties. For instance, studies have shown that related compounds exhibit efficacy against various pathogens, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Compounds in the pyrazole family have been documented to demonstrate anti-inflammatory properties. This activity is crucial for developing treatments for conditions such as arthritis and other inflammatory diseases .

- Anticancer Potential : Some studies highlight the anticancer properties of pyrazole derivatives. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy research .

Agricultural Applications

The compound's potential extends into agricultural science:

- Pesticidal Activity : The structure of pyrazoles allows them to act as effective pesticides. Research has identified certain pyrazole derivatives as having insecticidal properties against agricultural pests . These findings suggest that 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole could be explored as a candidate for developing new agrochemicals.

Material Science Applications

In addition to biological and agricultural uses, this compound has implications in material science:

- Nonlinear Optical Properties : Pyrazoles are known for their nonlinear optical (NLO) properties. These characteristics are essential in developing materials for photonic applications, such as optical switches and modulators . The unique electronic properties of pyrazoles can be exploited in the design of advanced materials for electronics and telecommunications.

Case Studies

Several case studies illustrate the practical applications of 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole:

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes, leading to inhibition or activation of these targets.

Pathways Involved: The pathways involved can include signal transduction pathways, metabolic pathways, and other cellular processes, depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The key differentiating factor among pyrazole derivatives lies in the substituents on the benzyl/phenyl group and the pyrazole ring. Below is a comparative analysis of four analogs:

Key Observations:

Substituent Impact on Bioactivity: The 4-fluorophenyl ethyl analog (5b) exhibits GLUT1 inhibitory activity, highlighting the role of fluorine in enhancing target binding . In contrast, the target compound’s dichlorobenzyl group may improve membrane permeability due to increased lipophilicity but may alter target specificity.

Steric and Electronic Effects :

- The 3,5-dimethyl groups on the pyrazole ring (target compound and 5b) introduce steric hindrance, which could stabilize the molecule against metabolic degradation.

- The nitro group at the 4-position is conserved across analogs, suggesting its critical role in electronic conjugation or hydrogen-bonding interactions.

Biological Activity

1-(3,4-Dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article synthesizes existing research on the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is with a molecular weight of approximately 300.146 g/mol. The compound features a nitro group, which is often associated with enhanced biological activity due to its electron-withdrawing properties.

Antioxidant Properties

Research indicates that pyrazole derivatives exhibit significant antioxidant activity. For instance, studies utilizing molecular docking simulations have shown that related compounds can effectively scavenge free radicals and reduce oxidative stress markers in vitro . The presence of the nitro group in 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole may enhance its electron affinity, contributing to its antioxidant capabilities.

Anti-inflammatory Effects

The pyrazole scaffold has been linked to anti-inflammatory properties across various studies. A review highlighted that several pyrazole derivatives demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds structurally related to 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole showed up to 85% inhibition of TNF-α at certain concentrations . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has been well documented. For example, studies have shown that compounds with similar structures exhibit activity against various bacterial strains including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways . While specific data on 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole's antimicrobial activity is limited, its structural analogs have demonstrated promising results.

Anticancer Potential

Pyrazole derivatives are also being explored for their anticancer properties. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways including cell cycle arrest and modulation of apoptotic markers . The presence of the dichlorobenzyl group may enhance lipophilicity and cellular uptake, potentially increasing the efficacy of the compound against cancer cells.

Case Studies

The biological activity of 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole can be attributed to several mechanisms:

- Antioxidant Mechanism : The nitro group may facilitate electron transfer processes that neutralize free radicals.

- Anti-inflammatory Pathway : Inhibition of COX enzymes and modulation of cytokine release are critical pathways through which pyrazoles exert anti-inflammatory effects.

- Antimicrobial Action : Disruption of bacterial cell walls and interference with DNA replication are potential mechanisms observed in related compounds.

Q & A

Q. What are the established synthetic methodologies for preparing 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole?

Methodological Answer: The synthesis typically involves multistep reactions, starting with the formation of the pyrazole core followed by functionalization. For example:

- Nitro-group introduction : Nitration of the pyrazole ring is performed using nitric acid or mixed acid systems under controlled temperatures (0–5°C) to avoid side reactions.

- Benzylation : The 3,4-dichlorobenzyl group is introduced via nucleophilic substitution or coupling reactions. A common approach involves refluxing intermediates (e.g., hydrazine derivatives) with 3,4-dichlorobenzyl halides in polar aprotic solvents like DMSO or ethanol under inert atmospheres (N₂/Ar). Post-reaction, the product is purified via column chromatography or recrystallization (water-ethanol mixtures) .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

- X-ray Diffraction (XRD) : Determines crystal structure and unit cell parameters. For example, monoclinic systems are common, with refinement using SHELXL software to resolve hydrogen atom positions and thermal displacement parameters .

- FT-IR Spectroscopy : Identifies functional groups (e.g., nitro C–NO₂ stretch at ~1520 cm⁻¹, aromatic C–Cl at ~750 cm⁻¹) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., splitting of methyl protons at δ ~2.1–2.5 ppm) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole?

Methodological Answer: Key variables include:

- Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance reaction rates but may require post-reaction dilution with ice water to precipitate products .

- Catalyst Use : Base catalysts (e.g., triethylamine) neutralize HCl byproducts in benzylation steps, improving yields from ~65% to >80% .

- Temperature Control : Nitration at subambient temperatures minimizes decomposition. For example, maintaining 0–5°C during HNO₃ addition reduces side-product formation .

Q. What strategies are recommended for resolving contradictions in crystallographic data during structure refinement?

Methodological Answer:

- Data Validation : Cross-check experimental data (e.g., bond lengths/angles) against standard values from databases like the Cambridge Structural Database .

- Refinement Software : Use SHELXL for high-resolution data. For twinned crystals, employ twin-law refinement and validate using R-factor convergence metrics .

- Hydrogen Placement : Place hydrogen atoms geometrically (C–H = 0.93 Å) and refine using a riding model with isotropic displacement parameters (Uiso = 1.2Ueq of parent atom) .

Q. How can computational methods complement experimental data in predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Predict electrostatic potential maps to identify reactive sites (e.g., nitro group electrophilicity) .

- Molecular Docking : Screen for biological activity by simulating interactions with target proteins (e.g., enzymes with pyrazole-binding pockets) .

- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of intermediates to optimize synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.